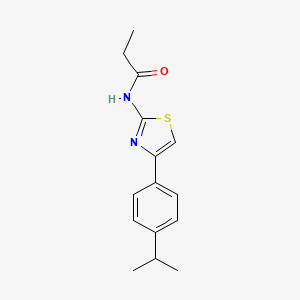
N-(4-(4-异丙基苯基)噻唑-2-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly influenced by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide”, involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters . The synthesized compounds are then evaluated for their biological activities .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用
Antimicrobial Activity
Thiazole derivatives have been investigated for their antimicrobial properties. Specifically, compounds like sulfathiazole (an antimicrobial drug) and other thiazole derivatives exhibit inhibitory effects against bacteria and fungi. These compounds play a crucial role in combating infections and microbial resistance .
Anticancer Potential
Thiazoles also show promise as antitumor and cytotoxic agents. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated potent cytotoxic effects on prostate cancer cells . Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their anticancer activity .
Anti-Inflammatory Properties
Certain thiazole derivatives exhibit anti-inflammatory activity. These compounds may help mitigate inflammation-related conditions by modulating immune responses .
Antiviral Effects
Thiazoles have been explored as potential antiviral agents. For instance, compounds like Ritonavir (an antiretroviral drug) contain the thiazole scaffold and contribute to managing viral infections .
Neuroprotective Potential
Thiazoles may play a role in neuroprotection. Their ability to influence neurotransmitter synthesis and function could be relevant in maintaining normal nervous system activity .
Other Activities
Thiazoles have also been associated with antihypertensive, antiallergic, analgesic, and antischizophrenia activities. Additionally, they serve as building blocks for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
作用机制
Target of Action
The compound N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide, also known as N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide, is a thiazole derivative. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects . The primary targets of these compounds are often bacterial cells and cancerous cells .
Mode of Action
The mode of action of thiazole derivatives is typically through interaction with their targets, leading to changes in the target cells. For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids . This can inhibit the growth and proliferation of the bacteria, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives can vary depending on the specific compound and its targets. In the case of antimicrobial activity, the compounds may interfere with essential bacterial processes such as cell wall synthesis or protein production . For antiproliferative activity, the compounds may affect pathways involved in cell division and growth .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the action of N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide can be seen in its antimicrobial and antiproliferative effects. By inhibiting essential processes in bacterial and cancerous cells, the compound can effectively kill these cells or prevent their growth .
Action Environment
The action of N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s efficacy. Additionally, the stability of the compound can be affected by factors such as temperature and pH .
未来方向
The future directions in the research of thiazole derivatives, including “N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide”, involve the design and development of new compounds with variable substituents on the thiazole ring to enhance their biological activities . This includes the development of hybrid antimicrobials that combine the effect of two or more agents .
属性
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-4-14(18)17-15-16-13(9-19-15)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGESRRPYJOBCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


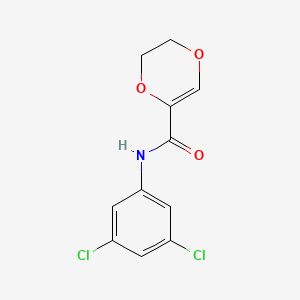
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)
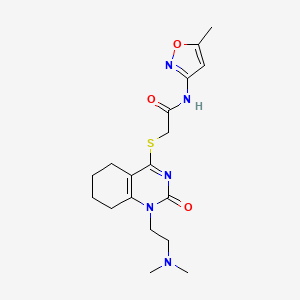
![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)

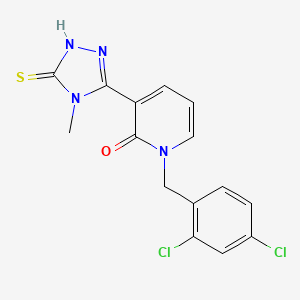

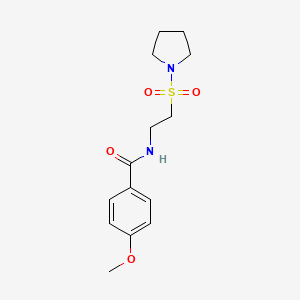
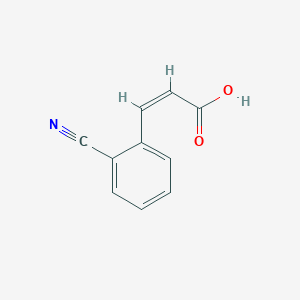

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)